Cas no 1806850-15-6 (Methyl 3-bromo-2-cyano-4-formylbenzoate)

Methyl 3-bromo-2-cyano-4-formylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-bromo-2-cyano-4-formylbenzoate
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- インチ: 1S/C10H6BrNO3/c1-15-10(14)7-3-2-6(5-13)9(11)8(7)4-12/h2-3,5H,1H3
- InChIKey: BGYFVOKAAXZCID-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=O)C=CC(C(=O)OC)=C1C#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 309
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 1.6
Methyl 3-bromo-2-cyano-4-formylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015009159-1g |
Methyl 3-bromo-2-cyano-4-formylbenzoate |
1806850-15-6 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Methyl 3-bromo-2-cyano-4-formylbenzoate 関連文献
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
Methyl 3-bromo-2-cyano-4-formylbenzoateに関する追加情報
Comprehensive Overview of Methyl 3-bromo-2-cyano-4-formylbenzoate (CAS No. 1806850-15-6)
Methyl 3-bromo-2-cyano-4-formylbenzoate (CAS No. 1806850-15-6) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This compound, often abbreviated as MBCFB, features a benzene ring substituted with a bromo group, a cyano group, a formyl group, and a methyl ester, making it a versatile intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in the development of novel small-molecule inhibitors and heterocyclic compounds, which are critical in drug discovery pipelines.
The growing demand for high-purity intermediates like Methyl 3-bromo-2-cyano-4-formylbenzoate is driven by advancements in precision medicine and green chemistry. With the rise of AI-driven drug discovery, compounds such as MBCFB are increasingly being studied for their role in structure-activity relationship (SAR) optimization. Its multi-functional groups allow for diverse chemical modifications, enabling researchers to explore new bioactive scaffolds. This aligns with current trends in fragment-based drug design, where MBCFB serves as a valuable building block.
From a synthetic perspective, Methyl 3-bromo-2-cyano-4-formylbenzoate is often synthesized via Pd-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. Its bromo and formyl substituents make it amenable to further functionalization, which is crucial for creating targeted therapeutics. Recent studies highlight its utility in constructing quinoline and isoquinoline derivatives, which are prominent in anticancer and antiviral drug development. These applications resonate with the increasing public interest in personalized healthcare solutions and next-generation therapeutics.
In the context of sustainability, MBCFB is also being evaluated for its compatibility with catalytic methodologies that minimize waste. The shift toward eco-friendly synthesis has led to innovations in flow chemistry and microwave-assisted reactions, where Methyl 3-bromo-2-cyano-4-formylbenzoate can be efficiently produced with reduced environmental impact. This aligns with the broader industry focus on green solvents and atom-economical processes, topics frequently searched by professionals in process chemistry.
Another area of interest is the compound's potential in material science. Its electron-withdrawing groups make it a candidate for designing organic semiconductors and photovoltaic materials. As renewable energy gains traction, researchers are exploring how MBCFB derivatives could contribute to organic light-emitting diodes (OLEDs) or perovskite solar cells. These applications are particularly relevant given the global push for carbon-neutral technologies.
Quality control and analytical characterization of Methyl 3-bromo-2-cyano-4-formylbenzoate are critical for ensuring reproducibility in research. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify its purity and structural integrity. This emphasis on QC/QA protocols reflects the broader demand for reliable chemical standards in high-throughput screening environments.
In summary, Methyl 3-bromo-2-cyano-4-formylbenzoate (CAS No. 1806850-15-6) is a multifaceted compound with broad applicability in medicinal chemistry, sustainable synthesis, and advanced materials. Its relevance to cutting-edge fields like AI-augmented research and green manufacturing ensures its continued prominence in scientific discourse. For researchers seeking custom synthesis or bulk quantities, understanding its properties and potential is essential for driving innovation in their respective domains.
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